5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-amine
Description
[2H4]-5-Methoxy-N,N-dimethyltryptamine is a deuterated analog of 5-Methoxy-N,N-dimethyltryptamine, a naturally occurring psychedelic compound. This compound is known for its psychoactive properties and has been studied for its potential therapeutic applications. The deuterium atoms in [2H4]-5-Methoxy-N,N-dimethyltryptamine replace the hydrogen atoms, which can affect the compound’s metabolic stability and pharmacokinetics.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H18N2O/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3/i6D2,7D2 |
InChI Key |
ZSTKHSQDNIGFLM-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC)C([2H])([2H])N(C)C |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OC |
Synonyms |
alpha,alpha,beta,beta-tetradeutero-5-methoxy-N,N-dimethyltryptamine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2H4]-5-Methoxy-N,N-dimethyltryptamine typically involves the deuteration of 5-Methoxy-N,N-dimethyltryptamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of [2H4]-5-Methoxy-N,N-dimethyltryptamine follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and yield of the final product are critical factors, and advanced purification techniques such as chromatography are employed to obtain high-purity [2H4]-5-Methoxy-N,N-dimethyltryptamine.
Chemical Reactions Analysis
Types of Reactions
[2H4]-5-Methoxy-N,N-dimethyltryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: Substitution reactions can occur at the methoxy group or the indole ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
[2H4]-5-Methoxy-N,N-dimethyltryptamine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the effects of deuteration on chemical properties.
Biology: The compound is studied for its interactions with biological systems, including receptor binding and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of psychiatric disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug metabolism studies.
Mechanism of Action
The mechanism of action of [2H4]-5-Methoxy-N,N-dimethyltryptamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The binding of the compound to these receptors leads to the activation of intracellular signaling pathways, resulting in altered neurotransmitter release and changes in brain activity. The deuterium atoms can influence the compound’s metabolic stability, potentially leading to prolonged effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine: The non-deuterated analog with similar psychoactive properties.
N,N-Dimethyltryptamine (DMT): A related compound with potent psychedelic effects.
4-Hydroxy-N,N-dimethyltryptamine (Psilocin): Another tryptamine derivative with psychedelic properties.
Uniqueness
[2H4]-5-Methoxy-N,N-dimethyltryptamine is unique due to the presence of deuterium atoms, which can affect its pharmacokinetics and metabolic stability. This makes it a valuable tool in scientific research for studying the effects of deuteration on biological activity and drug metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
